4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the pyrimidine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(furan-2-ylmethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c1-24-17-21-15(11-4-6-12(18)7-5-11)14(9-19)16(22-17)20-10-13-3-2-8-23-13/h2-8H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOCNTJVBXGOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCC2=CC=CO2)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the furylmethylamino group: This can be done through an amination reaction.
Addition of the methylthio group: This step might involve a thiolation reaction.
Incorporation of the carbonitrile group: This can be achieved through a cyanation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur or nitrogen atoms.
Reduction: Reduction reactions might target the nitrile group or other functional groups.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-[(2-thienylmethyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile
- 4-(4-Chlorophenyl)-6-[(2-pyridylmethyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
